molecular formula C17H21NO B14603172 1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one CAS No. 59245-53-3

1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one

Cat. No.: B14603172
CAS No.: 59245-53-3
M. Wt: 255.35 g/mol
InChI Key: URPHUVDKOBIDJV-UHFFFAOYSA-N
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Description

1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one is an organic compound that belongs to the class of heterocyclic compounds It features a cyclooctane ring fused with a pyridine ring and a phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a phenyl-substituted cyclooctanone with an amine in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted phenyl derivatives.

Scientific Research Applications

1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological targets.

    Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-Phenylcyclooctane: Similar in structure but lacks the pyridine ring.

    Cyclooctanone: Contains the cyclooctane ring but lacks the phenyl and pyridine groups.

    Pyridine: Contains the pyridine ring but lacks the cyclooctane and phenyl groups.

Uniqueness

1-Phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one is unique due to its fused ring structure, which combines the properties of cyclooctane, pyridine, and phenyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

59245-53-3

Molecular Formula

C17H21NO

Molecular Weight

255.35 g/mol

IUPAC Name

1-phenyl-3,4,5,6,7,8,9,10-octahydrocycloocta[b]pyridin-2-one

InChI

InChI=1S/C17H21NO/c19-17-13-12-14-8-4-1-2-7-11-16(14)18(17)15-9-5-3-6-10-15/h3,5-6,9-10H,1-2,4,7-8,11-13H2

InChI Key

URPHUVDKOBIDJV-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2=C(CC1)CCC(=O)N2C3=CC=CC=C3

Origin of Product

United States

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